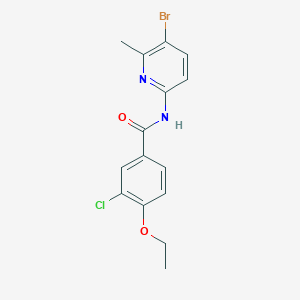![molecular formula C19H22N2O4 B278226 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278226.png)
4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family and has been used to study various biological processes.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth. It may also interfere with the signaling pathways that are involved in cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been shown to have potent activity against cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action. Another direction is to study its effect on other types of cancer cells. Additionally, it may be useful to study its effect on cancer cells in vivo. Finally, it may be useful to investigate its potential as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with 2-methylpropanoyl chloride in the presence of a base to form 4-methoxy-N-(2-methylpropanoyl)-benzamide. This intermediate is then reacted with 3-methoxy-4-aminobenzoyl chloride in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has been used in various scientific research studies. It has been used as a tool to study the role of certain enzymes in cancer cells. It has also been used to study the effect of specific compounds on the growth of cancer cells. Additionally, it has been used to study the mechanism of action of certain drugs.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)21-16-10-7-14(11-17(16)25-4)20-19(23)13-5-8-15(24-3)9-6-13/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
KIEOVRXYYBLZOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278175.png)

![Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)